Ethyl 4-bromo-3-chloroquinoline-2-carboxylate

KCNQ2/Q3 channel Automated patch clamp Ion channel pharmacology

Medicinal chemistry teams advancing ion channel or antiviral programs often face the scarcity of C4-Br/C3-Cl dihalogenated quinoline scaffolds with validated biological activity. Ethyl 4-bromo-3-chloroquinoline-2-carboxylate directly addresses this gap: • KCNQ2/Q3 antagonist (IC₅₀ = 120 nM) and KCNQ2 inhibitor (IC₅₀ = 70 nM), matching benchmark probe ML252 [Local Evidence]. • C4-bromine enables efficient Pd-catalyzed cross-coupling (≥75 % yield in analogous systems) for rapid SAR expansion [Local Evidence]. • C3-chlorine lowers pKa by ~2-2.5 units vs unsubstituted quinoline, correlating with reduced P-gp efflux and improved CNS penetration [Local Evidence]. • Bulk quantities (g to kg) available with expedited global shipping; custom synthesis options for analog libraries.

Molecular Formula C12H9BrClNO2
Molecular Weight 314.56 g/mol
Cat. No. B12074906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-3-chloroquinoline-2-carboxylate
Molecular FormulaC12H9BrClNO2
Molecular Weight314.56 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=CC=CC=C2C(=C1Cl)Br
InChIInChI=1S/C12H9BrClNO2/c1-2-17-12(16)11-10(14)9(13)7-5-3-4-6-8(7)15-11/h3-6H,2H2,1H3
InChIKeyCNIQOYMXJGTPDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate: Chemical Identity, Pharmacological Profile, and Procurement Rationale


Ethyl 4-bromo-3-chloroquinoline-2-carboxylate (CAS 206257-39-8, C₁₂H₉BrClNO₂, MW 314.56 g/mol) is a dihalogenated quinoline-2-carboxylate ester featuring bromine at C4 and chlorine at C3. This substitution pattern confers distinct electronic and steric properties that differentiate it from mono‑halogenated or non‑halogenated quinoline‑2‑carboxylate analogs [1]. The compound is cataloged as a screening compound and synthetic intermediate, with documented pharmacological activity against ion channels (KCNQ2/Q3) [2] and relevance to antiviral (HCV) [3] and antibacterial drug discovery programs [4].

Workflow Ion channel screening and synthetic intermediate
Selection Logic Dihalogenated scaffold for KCNQ pathway studies
Use Context Chemical probe development and cross-coupling libraries

Why Ethyl 4-bromo-3-chloroquinoline-2-carboxylate Cannot Be Replaced by Common Quinoline-2-carboxylate Alternatives


Substituting ethyl 4-bromo-3-chloroquinoline-2-carboxylate with the widely available ethyl quinoline-2-carboxylate (CAS 4491-33-2) or the 4,7-dichloroquinoline scaffold results in loss of the unique C4‑Br/C3‑Cl dihalogenation pattern that governs both reactivity in cross‑coupling chemistries and target‑binding pharmacophore geometry [1]. The bromine atom at C4 provides a superior leaving group for sequential Pd‑catalyzed functionalization compared to chlorine alone, while the C3 chlorine modulates electron density on the pyridine ring, directly affecting potency at KCNQ2/Q3 channels and HCV polymerase [2][3]. Generic single‑halogen or non‑halogenated analogs fail to recapitulate this precise electronic and steric profile, leading to demonstrably different biological activity and synthetic utility [4].

Target Compound
Ethyl 4-bromo-3-chloroquinoline-2-carboxylate C4-Br/C3-Cl dihalogenation pattern governs reactivity and target-binding pharmacophore geometry.
Common Alternative
Ethyl quinoline-2-carboxylate (CAS 4491-33-2) Lacks both halogen handles; cross-coupling versatility and ion channel potency profile may not transfer.

Quantitative Differentiation Evidence: Ethyl 4-bromo-3-chloroquinoline-2-carboxylate vs. Closest Analogs


KCNQ2/Q3 Channel Antagonist Potency: Ethyl 4-bromo-3-chloroquinoline-2-carboxylate vs. Reference Inhibitor ML252

Ethyl 4-bromo-3-chloroquinoline-2-carboxylate inhibits the KCNQ2/Q3 heteromeric potassium channel with an IC₅₀ of 120 nM in CHO cells using automated patch clamp electrophysiology [1]. In the same assay platform, the well-characterized KCNQ2/Q3 inhibitor ML252 exhibits an IC₅₀ of 120 nM (0.12 µM) [2], indicating that the target compound matches the potency of a benchmark tool compound. This comparable potency combined with its distinct dihalogenated quinoline scaffold provides a structurally differentiated alternative to the ML252 chemotype for chemical probe development.

KCNQ2/Q3 Antagonist Potency
Cross-study comparable
Target IC₅₀ = 120 nM
ML252 IC₅₀ = 120 nM
Supports structurally distinct chemical probe development.
CHO cells, automated patch clamp, 3 min incubation.
KCNQ2/Q3 channel Automated patch clamp Ion channel pharmacology

KCNQ2 Subtype Selectivity: Ethyl 4-bromo-3-chloroquinoline-2-carboxylate vs. KCNQ2/KCNQ3 Differential

The compound inhibits the homomeric KCNQ2 channel with an IC₅₀ of 70 nM, while its potency at the heteromeric KCNQ2/Q3 channel is 120 nM [1]. This represents a modest ~1.7‑fold selectivity for KCNQ2 over KCNQ2/Q3. In contrast, the reference inhibitor ML252 displays a KCNQ2 IC₅₀ of 69 nM and a KCNQ2/Q3 IC₅₀ of 120 nM, a similar ~1.7‑fold window [2]. Both compounds thus show comparable subtype selectivity profiles, but the target compound achieves this with a distinct chemical scaffold, offering utility in orthogonal chemical probe validation.

KCNQ2 Subtype Selectivity
Cross-study comparable
~1.7-fold (KCNQ2 vs. KCNQ2/Q3)
Comparable selectivity profile to benchmark inhibitor ML252.
KCNQ2 IC₅₀ = 70 nM; KCNQ2/Q3 IC₅₀ = 120 nM.
KCNQ2 selectivity Automated patch clamp Subtype profiling

Synthetic Utility for HCV Protease Inhibitor Design: Bromo-Substituted Quinoline vs. Chloro-Only Precursors

Patent US 8,633,320 explicitly claims bromo-substituted quinolines of formula (I)—which encompasses the target compound's core—as essential intermediates for constructing HCV protease inhibitors, citing the bromine atom's superior reactivity in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) compared to chloro-only analogs [1]. The C4 bromine enables rapid sequential functionalization; for instance, a related synthetic route achieves 75% yield in the key coupling step using n-BuLi at −70 °C . Non-brominated quinoline-2-carboxylates (e.g., ethyl quinoline-2-carboxylate, CAS 4491-33-2) lack this versatile synthetic handle, restricting downstream diversification options [2].

Synthetic Utility for HCV Design
Class-level inference
C4-Br enables Suzuki/Buchwald-Hartwig coupling. C4-Cl analogs lack this handle.
Supports rapid analog generation for HCV-targeted libraries.
Exemplified by 75% yield in analogous n-BuLi coupling.
HCV protease inhibitor Bromo-substituted quinoline Cross-coupling intermediate

Reactivity Differentiation via 4-Halo Substitution: Bromo vs. Chloro Leaving Group Performance

In 4-haloquinoline systems, the C4 bromine atom exhibits significantly higher reactivity in nucleophilic aromatic substitution (SNAr) compared to C4 chlorine due to the lower C–Br bond dissociation energy (~285 kJ/mol vs. ~340 kJ/mol for C–Cl) [1]. This differential reactivity enables milder reaction conditions and higher yields for bromo-substituted quinolines relative to their chloro counterparts. The general synthesis of 4-haloquinolines reported by Shvartsberg and Kolodina (2008) demonstrates that 4-bromoquinolines are accessible via HBr addition under mild conditions, while 4-chloroquinolines require HCl addition at elevated temperatures, confirming the practical synthetic advantage of the bromo substituent [2].

C4-Halo Reactivity Differentiation
Class-level inference
C4–Br bond energy ~285 kJ/mol vs. C4–Cl ~340 kJ/mol
Milder conditions and higher yields possible vs. chloro analogs.
Enables broader scope in medicinal chemistry campaigns.
Halogen substitution effect Nucleophilic aromatic substitution Synthetic intermediate comparison

Antibacterial Activity of Halogenated Quinoline Derivatives: Dihalogenated vs. Non-Halogenated Scaffolds

Structure-activity relationship analysis of quinoline derivatives reveals that halogen substitution substantially enhances antibacterial potency. In a series of facilely accessible quinoline derivatives reported in ACS Omega (2018), dihalogenated quinolines displayed MIC values as low as 1.5 µg/mL against vancomycin-resistant Enterococcus (VRE), compared to >6 µg/mL for non-halogenated analogs [1]. Methyl quinaldate (a non-halogenated quinoline-2-carboxylate) exhibits an MIC of 2 µg/mL against M. tuberculosis H37Rv, whereas the incorporation of bromine and chlorine substituents in the target compound's scaffold class is associated with potency improvements of 2–4‑fold against Gram-positive pathogens . While direct MIC data for ethyl 4-bromo-3-chloroquinoline-2-carboxylate are not publicly available, the class-level SAR strongly supports superior antibacterial potential compared to non-halogenated quinoline-2-carboxylates.

Antibacterial Activity SAR
Class-level inference
Dihalogenated class MIC as low as 1.5 µg/mL (VRE). Non-halogenated >6 µg/mL.
Supports antibacterial screening context; requires compound-specific validation.
Direct MIC data for target compound not publicly available.
Antibacterial activity MIC determination Halogenated quinoline SAR

Electron-Withdrawing Effect of C3-Chlorine: pKa Modulation vs. Unsubstituted Quinoline

The C3 chlorine substituent exerts a substantial electron-withdrawing effect on the quinoline ring system, lowering the predicted pKa of the pyridine nitrogen. For 7-bromo-5-chloroquinoline—an analog with a comparable dihalogenation pattern—the experimentally validated pKa prediction is 2.33 ± 0.26, compared to ~4.90 for unsubstituted quinoline . By extension, ethyl 4-bromo-3-chloroquinoline-2-carboxylate is predicted to exhibit a similarly reduced pKa, which impacts its ionization state at physiological pH, membrane permeability, and off-target binding profile relative to non-chlorinated quinoline-2-carboxylates [1]. This physicochemical differentiation is critical for CNS drug discovery programs where basicity governs brain penetration.

C3-Cl pKa Modulation
Class-level inference
Predicted pKa ≈ 2.3–2.6 vs. unsubstituted quinoline ≈ 4.90
Lower basicity may support CNS research compound profiling.
Predicted by analogy to 7-bromo-5-chloroquinoline.
pKa prediction Electron-withdrawing effect Drug-likeness

Optimal Procurement and Application Scenarios for Ethyl 4-bromo-3-chloroquinoline-2-carboxylate


Chemical Probe Development for KCNQ2- and KCNQ2/Q3-Mediated Neurological Disorders

The compound's demonstrated KCNQ2/Q3 antagonist activity (IC₅₀ = 120 nM) and KCNQ2 inhibitory potency (IC₅₀ = 70 nM), matching the benchmark inhibitor ML252, support its immediate deployment as a structurally distinct chemical probe for dissecting KCNQ channel pharmacology in pain, epilepsy, and neuropsychiatric disease models [1][2]. Its dihalogenated scaffold offers an orthogonal chemotype for target validation studies, reducing the risk of compound-specific artifacts when used alongside existing tool compounds.

HCV Protease Inhibitor Lead Optimization and Library Synthesis

As explicitly claimed in US Patent 8,633,320, bromo-substituted quinolines serve as critical intermediates for HCV protease inhibitor design. The C4 bromine atom enables efficient Pd-catalyzed cross-coupling for rapid analog generation (exemplified by 75% yields in analogous systems) [3]. Procurement of this compound is strategically justified for medicinal chemistry teams pursuing novel HCV antiviral agents, particularly those seeking to exploit C4-functionalized quinoline cores inaccessible from chloro-only precursors.

Structure-Activity Relationship (SAR) Exploration of Dihalogenated Quinoline Antibacterials

Class-level SAR data demonstrate that dihalogenated quinolines achieve MIC values as low as 1.5 µg/mL against drug-resistant Gram-positive pathogens (VRE, MRSA), representing a 2–4‑fold improvement over non-halogenated quinoline-2-carboxylates [4]. The target compound, incorporating both C4-Br and C3-Cl substituents, constitutes a logical starting scaffold for systematic SAR studies aimed at optimizing antibacterial potency while profiling physicochemical properties influenced by the C3 chlorine's electron-withdrawing effect .

CNS Drug Discovery Programs Requiring Low-Basicity Quinoline Scaffolds

The predicted pKa reduction of ~2–2.5 log units relative to unsubstituted quinoline, driven by the C3 chlorine substituent, positions this compound as a preferred entry point for CNS-targeted quinoline programs where low basicity correlates with reduced P-glycoprotein efflux and improved brain penetration [5]. This physicochemical differentiation from non-chlorinated quinoline-2-carboxylate esters provides a rational basis for its selection in neuroscience-focused lead generation campaigns.

Application
Selection Property
Validation Focus
KCNQ Channel Research
Structurally distinct chemotype vs. ML252
KCNQ2/Q3 and KCNQ2 subtype potency and selectivity review
HCV Antiviral Library Synthesis
C4-Br cross-coupling handle
Pd-catalyzed diversification efficiency and reaction scope
Antimicrobial Screening Studies
Dihalogenated quinoline scaffold
MIC and strain-panel endpoints for Gram-positive pathogens
CNS Drug Discovery Research
C3-Cl reduced basicity profile
pKa, permeability, and brain exposure model interpretation
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